2-Bromo-4-chloro-3-methyl-6-nitro-phenol
Overview
Description
2-Bromo-4-chloro-3-methyl-6-nitro-phenol: is an organic compound with the molecular formula C7H5BrClNO3 . It is characterized by the presence of bromine, chlorine, methyl, and nitro groups attached to a phenol ring. This compound is a yellow solid at room temperature and is known for its diverse applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-3-methyl-6-nitro-phenol typically involves the nitration of 2-Bromo-4-chloro-3-methyl-phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors with precise temperature and concentration controls. The process is optimized to maximize yield and purity while minimizing by-products and waste. The final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-3-methyl-6-nitro-phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative using oxidizing agents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products include derivatives with different substituents replacing the bromine or chlorine atoms.
Reduction Reactions: The major product is 2-Bromo-4-chloro-3-methyl-6-amino-phenol.
Oxidation Reactions: The major product is 2-Bromo-4-chloro-3-methyl-6-nitro-quinone.
Scientific Research Applications
2-Bromo-4-chloro-3-methyl-6-nitro-phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-3-methyl-6-nitro-phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The phenol group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The bromine and chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- 2-Bromo-4-chloro-3-methyl-phenol
- 2-Bromo-4-chloro-3-nitro-phenol
- 2-Bromo-4-chloro-6-nitro-phenol
Comparison: 2-Bromo-4-chloro-3-methyl-6-nitro-phenol is unique due to the presence of both methyl and nitro groups on the phenol ring. This combination of substituents imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the nitro group enhances its reactivity in reduction reactions, while the methyl group influences its solubility and interaction with biological targets .
Properties
IUPAC Name |
2-bromo-4-chloro-3-methyl-6-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-3-4(9)2-5(10(12)13)7(11)6(3)8/h2,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUXDBORJFMKPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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